3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde
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Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dichloromethane. The reaction mixture is cooled to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyloxy group provides steric protection, while the fluorine atom influences the electronic properties of the benzaldehyde core. This combination allows for selective reactions and the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]phenylboronic acid
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is unique due to the presence of both a tert-butyldimethylsilyloxy group and a fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
113984-69-3 |
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Molecular Formula |
C13H19FO2Si |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3 |
InChI Key |
KCDWTBCYHZSRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O |
Origin of Product |
United States |
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